Sp-5,6-Dcl-cbimps

PKA PKG Kinase Selectivity

Sp-5,6-DCl-cBIMPS is the definitive cAMP analog for researchers demanding unambiguous PKA activation in intact cells. Unlike promiscuous alternatives (8-pCPT-cAMP, db-cAMP), it guarantees a 333-fold selectivity over PKG (Ki PKA 30 nM vs PKG 10 µM) and is completely resistant to mammalian PDE types I & III. This eliminates the need for confounding PDE inhibitors. Engineered for superior membrane permeability and metabolic stability, it delivers sustained, reproducible signaling for chronic assays, primary cell work, and ion channel studies. Choose this compound to eliminate off-target artifacts and publish with confidence.

Molecular Formula C12H10Cl2N2NaO5PS
Molecular Weight 419.2 g/mol
Cat. No. B12376042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSp-5,6-Dcl-cbimps
Molecular FormulaC12H10Cl2N2NaO5PS
Molecular Weight419.2 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=O)(O1)[S-].[Na+]
InChIInChI=1S/C12H11Cl2N2O5PS.Na/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-10(17)11-9(20-12)3-19-22(18,23)21-11;/h1-2,4,9-12,17H,3H2,(H,18,23);/q;+1/p-1/t9-,10-,11-,12-,22?;/m1./s1
InChIKeyLXTHVPHQPNCKKG-MOBMELGVSA-M
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sp-5,6-DCl-cBIMPS for PKA Activation in Intact Cells: Procurement Guide for Selective cAMP-PK Signaling


Sp-5,6-DCl-cBIMPS (Sp-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole-3′,5′-monophosphorothioate) is a benzimidazole-based cyclic AMP (cAMP) analog [1]. It functions as a potent, cell-permeable, and metabolically stable activator of cAMP-dependent protein kinase (PKA) . Unlike many in-class alternatives, this compound is specifically engineered for studies in intact cells and for applications requiring sustained, non-transient PKA activation without cross-activation of cGMP-dependent protein kinase (PKG) or Epac .

Why Sp-5,6-DCl-cBIMPS Cannot Be Substituted by Generic cAMP Analogs in Intact Cell Studies


Generic cAMP analogs like 8-pCPT-cAMP, dibutyryl cAMP, or 8-Br-cAMP are frequently employed to activate PKA; however, their utility in intact cells is compromised by off-target kinase activation, susceptibility to phosphodiesterase (PDE) degradation, and ambiguous signaling outcomes [1]. For instance, 8-pCPT-cAMP is a potent activator of both PKA and PKG, while 8-Br-cAMP is rapidly hydrolyzed by PDEs [2]. In contrast, Sp-5,6-DCl-cBIMPS was specifically designed to overcome these limitations, providing a clean, sustained PKA signal [3]. The quantitative evidence below demonstrates why substitution with these generics would introduce experimental artifacts and compromise data reproducibility in intact cell or tissue-based assays.

Sp-5,6-DCl-cBIMPS: Head-to-Head Quantitative Differentiation Against Key Comparator 8-pCPT-cAMP


Superior Kinase Selectivity: PKA Activation vs. PKG Cross-Reactivity

Sp-5,6-DCl-cBIMPS demonstrates a high degree of selectivity for PKA over PKG, a critical attribute for unambiguous signaling studies. Quantitatively, it exhibits a Ki of 30 nM for PKA and a Ki of 10 µM for PKG, resulting in a 333-fold selectivity window . In direct contrast, the comparator 8-pCPT-cAMP is a potent activator of both PKA and PKG in purified enzyme and platelet membrane assays [1].

PKA PKG Kinase Selectivity cAMP Analog

Enhanced Cellular Functional Efficacy: VASP Phosphorylation in Intact Platelets

In a direct functional assay using intact human platelets, Sp-5,6-DCl-cBIMPS induced quantitative phosphorylation of the 46/50 kDa vasodilator-stimulated phosphoprotein (VASP), a key PKA substrate, more effectively than 8-pCPT-cAMP [1]. This demonstrates superior target engagement within a living cell context, directly correlating with its enhanced lipophilicity and membrane permeability.

VASP Platelet Activation Intact Cell Phosphorylation

Complete PDE Resistance vs. Rapid Hydrolysis of 8-pCPT-cAMP

Metabolic stability is a key determinant of compound utility in intact cells. Sp-5,6-DCl-cBIMPS is completely resistant to hydrolysis by mammalian cyclic nucleotide phosphodiesterase (PDE) types I and III and is only extremely slowly hydrolyzed by type II . In stark contrast, 8-pCPT-cAMP is hydrolyzed to a significant extent by Ca²⁺/calmodulin-dependent PDE and by cGMP-inhibited PDE [1].

Phosphodiesterase Resistance Metabolic Stability PDE

Higher Lipophilicity Enables Superior Membrane Permeability

Effective intracellular concentration of a tool compound requires adequate membrane permeability. Sp-5,6-DCl-cBIMPS was determined to have a higher apparent lipophilicity compared to 8-pCPT-cAMP, which directly correlates with its superior cell permeability and explains its enhanced activity in intact cell assays [1].

Membrane Permeability Lipophilicity Cell-Penetrant

Best Application Scenarios for Sp-5,6-DCl-cBIMPS Based on Differential Evidence


Selective Activation of PKA in Intact Cells for Signaling Pathway Dissection

Use Sp-5,6-DCl-cBIMPS when the research objective demands clean, unambiguous activation of PKA without concurrent activation of PKG. Its 333-fold selectivity window over PKG, demonstrated by Ki values of 30 nM for PKA and 10 µM for PKG , ensures that any observed downstream effects can be confidently attributed to PKA. This is particularly critical when investigating pathways where PKA and PKG may have opposing or overlapping functions.

Long-Term or Sustained PKA Activation Studies Without PDE Inhibitors

Employ Sp-5,6-DCl-cBIMPS for experiments requiring prolonged PKA activation, such as differentiation assays, chronic treatment studies, or long-term electrophysiology recordings. Its complete resistance to degradation by mammalian PDE types I and III, and negligible hydrolysis by type II , eliminates the need for PDE inhibitors like IBMX, which can introduce off-target effects and complicate data interpretation [1].

Functional PKA Studies in Primary Cells and Tissues with High PDE Activity

Select Sp-5,6-DCl-cBIMPS when working with primary cells or tissues known to express high levels of PDEs, such as platelets, neurons, or smooth muscle. The compound's metabolic stability and superior membrane permeability, as evidenced by its higher lipophilicity compared to 8-pCPT-cAMP [2], ensure robust and reproducible PKA activation. Its demonstrated efficacy in intact human platelets, where it induces VASP phosphorylation more effectively than 8-pCPT-cAMP, underscores its suitability for ex vivo functional assays.

Investigating PKA-Dependent Modulation of Ion Channels and Neuronal Excitability

Utilize Sp-5,6-DCl-cBIMPS to specifically interrogate PKA-mediated regulation of ion channels. In hippocampal neurons, application of Sp-5,6-DCl-cBIMPS mimicked the effect of D1 dopamine receptor activation on sodium currents, an effect blocked by a PKA inhibitor peptide [3]. This application leverages the compound's specificity to validate PKA's role in modulating neuronal excitability without the confounding influence of other cAMP effectors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sp-5,6-Dcl-cbimps

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.